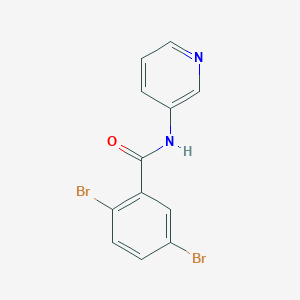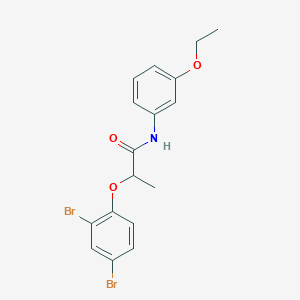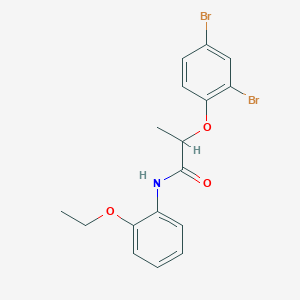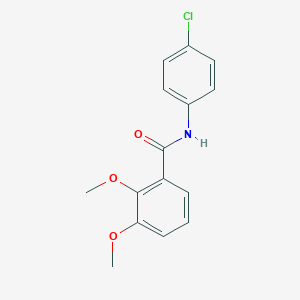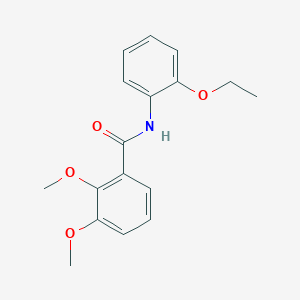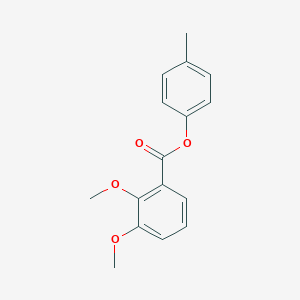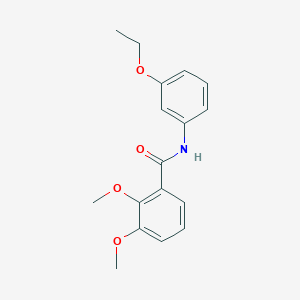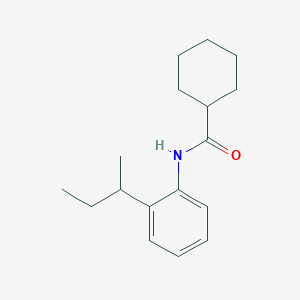
N-(2-sec-butylphenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-sec-butylphenyl)cyclohexanecarboxamide, also known as BPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. BPPC belongs to the class of compounds known as amides and is synthesized through a multi-step process involving the reaction of various reagents.
Mecanismo De Acción
The exact mechanism of action of N-(2-sec-butylphenyl)cyclohexanecarboxamide is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the brain. N-(2-sec-butylphenyl)cyclohexanecarboxamide has been shown to increase the levels of endogenous opioids such as enkephalins and dynorphins, which are known to play a role in the modulation of pain and inflammation. N-(2-sec-butylphenyl)cyclohexanecarboxamide has also been shown to inhibit the activity of various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators.
Biochemical and Physiological Effects
N-(2-sec-butylphenyl)cyclohexanecarboxamide has been shown to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which are known to contribute to the development of pain and inflammation. N-(2-sec-butylphenyl)cyclohexanecarboxamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which are involved in the protection of cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-sec-butylphenyl)cyclohexanecarboxamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-(2-sec-butylphenyl)cyclohexanecarboxamide also exhibits potent analgesic and anti-inflammatory effects, making it a useful tool for studying pain and inflammation in animal models. However, N-(2-sec-butylphenyl)cyclohexanecarboxamide also has some limitations, such as its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N-(2-sec-butylphenyl)cyclohexanecarboxamide. One area of interest is the development of novel analogs of N-(2-sec-butylphenyl)cyclohexanecarboxamide with improved pharmacological properties such as increased solubility and reduced toxicity. Another area of interest is the investigation of the potential use of N-(2-sec-butylphenyl)cyclohexanecarboxamide in the treatment of various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully elucidate the mechanism of action of N-(2-sec-butylphenyl)cyclohexanecarboxamide and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of N-(2-sec-butylphenyl)cyclohexanecarboxamide involves the reaction of 2-sec-butylphenylamine with cyclohexanecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction mixture is then purified through various techniques such as column chromatography, recrystallization, and HPLC to obtain the final product in a high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-sec-butylphenyl)cyclohexanecarboxamide has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. N-(2-sec-butylphenyl)cyclohexanecarboxamide has also been investigated for its potential use as a neuroprotective agent in the treatment of various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C17H25NO |
|---|---|
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
N-(2-butan-2-ylphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C17H25NO/c1-3-13(2)15-11-7-8-12-16(15)18-17(19)14-9-5-4-6-10-14/h7-8,11-14H,3-6,9-10H2,1-2H3,(H,18,19) |
Clave InChI |
CMAKKNLPXJQFRU-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2CCCCC2 |
SMILES canónico |
CCC(C)C1=CC=CC=C1NC(=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








